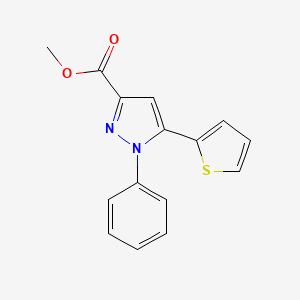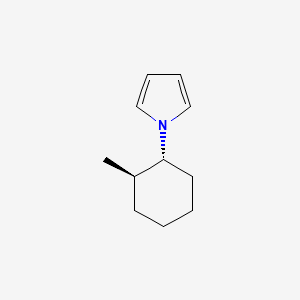
Methyl 3-amino-4-methyl-5-(4-methoxyphenyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester is a complex organic compound with a unique structure that includes a thiophene ring substituted with amino, methoxyphenyl, and carboxylic acid methyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-bromo-4-methylthiophene and 4-methoxyphenylboronic acid.
Introduction of Functional Groups: The amino group can be introduced via nucleophilic substitution reactions, while the carboxylic acid methyl ester group can be added through esterification reactions.
Final Assembly: The final compound is obtained by coupling the functionalized thiophene ring with the remaining substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and methoxyphenyl groups, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester involves interactions with specific molecular targets and pathways. The amino and methoxyphenyl groups may interact with biological receptors or enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
3-Amino-5-methylisoxazole: Shares the amino and methyl groups but has an isoxazole ring instead of a thiophene ring.
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: Contains a pyrazole ring with similar substituents.
Indole Derivatives: Indole compounds with similar functional groups but different core structures.
Uniqueness
3-Amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester is unique due to its specific combination of functional groups and the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H15NO3S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC名 |
methyl 3-amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-8-11(15)13(14(16)18-3)19-12(8)9-4-6-10(17-2)7-5-9/h4-7H,15H2,1-3H3 |
InChIキー |
IWKBTNQOAUFXQW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


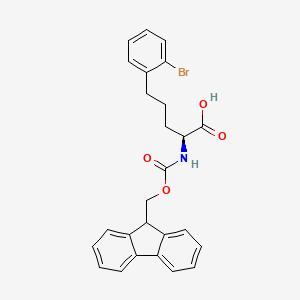
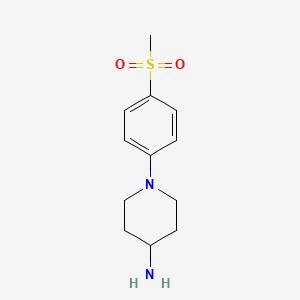
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
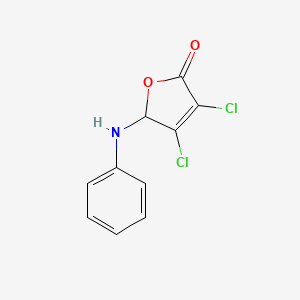
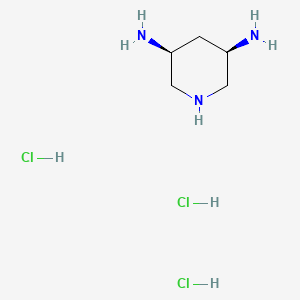
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)

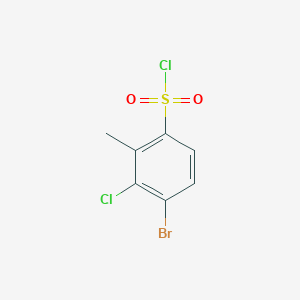
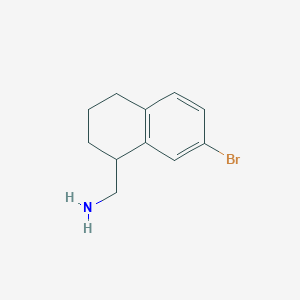
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
